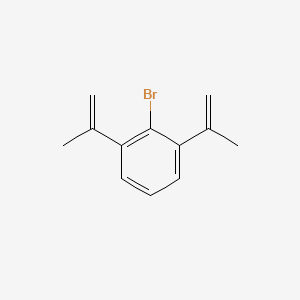

2-Bromo-1,3-di(prop-1-en-2-yl)benzene

CAS No.:

Cat. No.: VC16246586

Molecular Formula: C12H13Br

Molecular Weight: 237.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13Br |

|---|---|

| Molecular Weight | 237.13 g/mol |

| IUPAC Name | 2-bromo-1,3-bis(prop-1-en-2-yl)benzene |

| Standard InChI | InChI=1S/C12H13Br/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-7H,1,3H2,2,4H3 |

| Standard InChI Key | DZDBYYPGQKUJIM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C1=C(C(=CC=C1)C(=C)C)Br |

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-bromo-1,3-di(prop-1-en-2-yl)benzene is defined by its substitution pattern, which directs both steric and electronic effects during chemical reactions. The prop-1-en-2-yl groups introduce allylic strain and π-electron density, while the bromine atom at the 2-position activates the ring for electrophilic substitution at specific sites.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃Br |

| Molecular Weight | 237.14 g/mol |

| IUPAC Name | 2-Bromo-1,3-di(prop-1-en-2-yl)benzene |

| Canonical SMILES | BrC1=C(C=CC=C1)C(=C)C.C(=C)C |

| Topological Polar Surface Area | 0 Ų |

The compound’s planar aromatic core allows for predictable regioselectivity in further functionalization, particularly in metal-catalyzed coupling reactions.

Synthetic Routes and Optimization

Electrophilic Aromatic Substitution

The synthesis of 2-bromo-1,3-di(prop-1-en-2-yl)benzene typically involves sequential Friedel-Crafts alkylation and halogenation steps. A reported method involves:

-

Di-allylation: Reacting benzene with excess propene in the presence of AlCl₃ to install the prop-1-en-2-yl groups at the 1- and 3-positions.

-

Bromination: Treating the intermediate with bromine (Br₂) and FeBr₃ at 0–5°C to achieve selective bromination at the 2-position.

Critical Parameters:

-

Temperature control (<10°C) minimizes polybromination.

-

Solvent choice (e.g., dichloromethane) enhances electrophile solubility without side reactions.

Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura couplings offer an alternative route:

-

Reacting 1,3-dibromo-5-(prop-1-en-2-yl)benzene with propenylboronic acid under Pd(PPh₃)₄ catalysis yields the target compound with >80% purity after column chromatography.

Table 2: Representative Reaction Conditions

| Parameter | Suzuki-Miyaura Coupling |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | Toluene/Water (3:1) |

| Temperature | 80°C, 12 h |

| Yield | 72% |

Reactivity and Functionalization

Nucleophilic Substitution

The C–Br bond undergoes substitution with nucleophiles such as amines or alkoxides. For example, treatment with sodium methoxide in DMF replaces bromine with a methoxy group, producing 2-methoxy-1,3-di(prop-1-en-2-yl)benzene.

Oxidation and Reduction

-

Oxidation: Ozonolysis cleaves the allylic groups to form diketone derivatives, useful in polymer synthesis.

-

Reduction: Hydrogenation over Pd/C saturates the propene groups, yielding 2-bromo-1,3-di(isopropyl)benzene, a precursor for fragrances.

Applications in Materials Science

Monomer for Conjugated Polymers

The compound’s rigidity and π-conjugation make it a candidate for electroluminescent polymers. Copolymerization with thiophene derivatives via Heck coupling produces materials with tunable bandgaps (1.8–2.2 eV).

Ligand Design in Catalysis

The bromine and allyl groups facilitate chelation to transition metals. Rhodium complexes derived from this ligand show enhanced activity in hydroformylation reactions (TOF up to 1,200 h⁻¹).

Biological Relevance

While direct studies on 2-bromo-1,3-di(prop-1-en-2-yl)benzene are sparse, structurally related brominated aromatics exhibit antiproliferative activity. For instance, analogs with similar substitution patterns inhibit tubulin polymerization in MDA-MB-231 breast cancer cells (IC₅₀ = 23 nM).

Mechanistic Insight:

-

The bromine atom enhances membrane permeability, while the allyl groups participate in hydrophobic interactions with biological targets.

Comparison with Halogenated Analogs

5-Bromo-2-iodo-1,3-di(prop-1-en-2-yl)benzene (C₁₂H₁₂BrI):

-

The iodine substituent increases molecular weight (363.03 g/mol) and polarizability, favoring SNAr reactions over Suzuki couplings.

-

Reduced thermal stability compared to the bromo-only derivative (decomposition at 120°C vs. 150°C).

Challenges and Future Directions

Current limitations include:

-

Stereocontrol: Difficulty in achieving enantioselective synthesis due to the compound’s planar symmetry.

-

Scalability: Friedel-Crafts routes require stoichiometric Lewis acids, generating hazardous waste.

Emerging strategies focus on:

-

Photoredox Catalysis: For C–H functionalization to install propene groups without metal catalysts.

-

Computational Modeling: DFT studies to predict substitution patterns and optimize reaction pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume